molecular formula C11H12N2O2 B13243400 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one

3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13243400
M. Wt: 204.22 g/mol
InChI Key: QQUQZNIWOZTATE-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features both azetidine and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the formation of the azetidine ring followed by its attachment to the benzoxazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoxazole moiety can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring that is a key component of the compound.

    Benzoxazole: A bicyclic compound containing both benzene and oxazole rings.

    Pyrrolidine: A five-membered nitrogen-containing ring similar to azetidine but with an additional carbon atom.

    Piperidine: A six-membered nitrogen-containing ring that is structurally related to azetidine and pyrrolidine.

Uniqueness

3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of azetidine and benzoxazole rings in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(azetidin-3-ylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H12N2O2/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11/h1-4,8,12H,5-7H2

InChI Key

QQUQZNIWOZTATE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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